molecular formula C21H15Cl2NO3 B047767 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl CAS No. 119411-18-6

2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl

Cat. No. B047767
M. Wt: 400.3 g/mol
InChI Key: XHNVDCZMXVOBSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl, also known as DCB, is a compound that belongs to the family of N-acyl arylhydroxylamines. It is a synthetic compound that has been widely used in scientific research due to its unique properties.

Mechanism Of Action

2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl inhibits cytochrome P450 enzymes by binding to the heme group in the active site of the enzyme. This binding prevents the substrate from binding to the enzyme, thereby inhibiting the enzyme activity. 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl has been shown to be a non-competitive inhibitor of cytochrome P450 enzymes, which means that it does not compete with the substrate for binding to the enzyme.

Biochemical And Physiological Effects

2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl has been shown to have several biochemical and physiological effects. It has been shown to inhibit the metabolism of several drugs, including warfarin, phenytoin, and tamoxifen. This inhibition can lead to increased drug concentrations in the body, which can have both beneficial and detrimental effects depending on the drug. 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl has also been shown to have anti-inflammatory properties, which may be due to its inhibition of cytochrome P450 enzymes.

Advantages And Limitations For Lab Experiments

2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl has several advantages for lab experiments. It is a potent inhibitor of cytochrome P450 enzymes, which makes it a valuable tool for studying drug metabolism in vitro. It is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl has some limitations. It is not a selective inhibitor of cytochrome P450 enzymes and can inhibit the activity of multiple enzymes. This can make it difficult to interpret the results of experiments using 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl.

Future Directions

There are several future directions for the use of 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl in scientific research. One direction is the development of more selective inhibitors of cytochrome P450 enzymes. This would allow researchers to study the metabolism of specific drugs and xenobiotics without affecting other enzymes. Another direction is the use of 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl in drug discovery and development. 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl can be used to identify drugs that are metabolized by specific cytochrome P450 enzymes, which can help to predict drug-drug interactions and potential adverse effects. Additionally, 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl can be used to study the effects of genetic polymorphisms on drug metabolism, which can help to personalize drug therapy.

Synthesis Methods

2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl can be synthesized through a multi-step process that involves the reaction of 2,6-dichlorobenzoyl chloride with 4-acetylaminobiphenyl in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl. This synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of various drugs and xenobiotics in the body. 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl has been shown to inhibit the activity of several cytochrome P450 enzymes, including CYP3A4, CYP2C9, and CYP2D6. This makes 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl a valuable tool for studying the metabolism of drugs and xenobiotics in vitro.

properties

CAS RN

119411-18-6

Product Name

2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl

Molecular Formula

C21H15Cl2NO3

Molecular Weight

400.3 g/mol

IUPAC Name

(N-acetyl-4-phenylanilino) 2,6-dichlorobenzoate

InChI

InChI=1S/C21H15Cl2NO3/c1-14(25)24(27-21(26)20-18(22)8-5-9-19(20)23)17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-13H,1H3

InChI Key

XHNVDCZMXVOBSG-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)C3=C(C=CC=C3Cl)Cl

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)C3=C(C=CC=C3Cl)Cl

Other CAS RN

119411-18-6

synonyms

N-(1,1'-Biphenyl)-4-yl-N-((2,6-dichlorobenzoyl)oxy)acetamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.